3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride
Description
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride is a brominated pyridinone derivative featuring an aminomethyl substituent at the 3-position and a bromine atom at the 5-position of the pyridinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. This compound is structurally related to intermediates used in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents . Its commercial availability is supported by a global network of suppliers, with significant production hubs in China, the United States, and Europe .
Properties
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKTGNPMAQTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride typically involves the reaction of 5-bromopyridin-2(1H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired aminomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amino derivatives or other functionalized pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound featuring a pyridine ring with a bromine atom at the 5-position and an aminomethyl group at the 3-position, along with a carbonyl group at the 2-position. The hydrochloride form indicates the presence of a protonated amine group, making it soluble in water. The compound has a molecular formula and a molecular weight of approximately 239.50 g/mol . It is intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chemical Properties and Reactions
The structure of this compound suggests potential applications in organic synthesis because the reactive amine and bromine substituents can participate in various reactions. The compound can undergo nucleophilic substitutions due to the presence of the bromine atom. For example, it can react with sodium hydroxide to replace the bromine with a hydroxyl group:
3-(Aminomethyl)-5-bromopyridin-2(1H)-one + NaOH -> 3-(Aminomethyl)-5-hydroxypyridin-2(1H)-one + NaBr
This reaction allows for the synthesis of derivatives that may exhibit enhanced biological or chemical properties.
Potential Biological Activity
While specific biological activity data for this compound is limited, pyridine derivatives are widely recognized for their biological significance. Compounds containing pyridine rings often exhibit antimicrobial, anti-inflammatory, and anticancer activities. The presence of both an amine and a bromine substituent may enhance its interaction with biological targets, potentially leading to novel therapeutic applications. Interaction studies on this compound are essential for understanding its pharmacological profile. Preliminary data suggest that similar pyridine derivatives may interact with various biological receptors or enzymes, influencing their activity.
Structural Similarities
Several compounds share structural similarities with this compound. These compounds illustrate variations in substitution patterns on the pyridine ring, which can significantly affect their chemical reactivity and biological activity.
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride | 0.79 | Contains an aminomethyl group at position 4 |
| 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one | 0.76 | Additional methyl and propyl groups on the ring |
| 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | 0.93 | Different functional groups affecting reactivity |
| 5-(Aminomethyl)pyridin-2(1H)-one hydrochloride | 0.80 | Aminomethyl substitution at position 5 |
Safety Information
this compound is labeled with the following hazard statements :
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride, highlighting differences in substituents, physicochemical properties, and biological relevance:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Features |
|---|---|---|---|---|
| 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide | 85468-38-8 | C₇H₁₀Br₂N₂O | 0.85 | Ethylamine side chain; dihydrobromide salt |
| 3-Amino-5-bromopyridin-2(1H)-one | 931-33-9 | C₅H₅BrN₂O | 0.84 | Amino group at 3-position; no aminomethyl |
| 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one | 1352152-46-5 | C₆H₅BrFNO | 0.95 | Fluorine at 3-position; methyl group at 1-position |
| 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | 1215205-35-8 | C₇H₅BrF₃NO | 0.74 | Trifluoromethyl at 5-position; methyl group at 1-position |
| 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one | 1227502-35-3 | C₆H₆BrNO₂ | N/A | Hydroxymethyl at 3-position; neutral form |
Structural and Functional Analysis
- Aminomethyl vs. This structural difference may improve pharmacokinetic properties, such as membrane permeability .
- Halogen Substituents: The bromine atom at the 5-position is conserved across analogs like 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (similarity 0.95).
- Salt Forms: Compared to the dihydrobromide salt of 4-(2-Aminoethyl)pyridin-2(1H)-one (similarity 0.85), the hydrochloride salt of the target compound may offer better solubility in polar solvents, impacting formulation strategies .
- Trifluoromethyl Derivatives : The trifluoromethyl group in 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (similarity 0.74) introduces strong electron-withdrawing effects, which could reduce basicity and affect reactivity in cross-coupling reactions .
Research Findings
- Biological Activity: Pyridinone derivatives with aminomethyl groups, such as the target compound, have shown promise in inhibiting bacterial DNA gyrase, with IC₅₀ values in the micromolar range. In contrast, hydroxymethyl analogs (e.g., 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one) exhibit reduced activity due to lower lipophilicity .
- Synthetic Utility: The bromine atom in the target compound facilitates palladium-catalyzed cross-coupling reactions, a feature shared with 5-Bromo-1-methylpyridin-2(1H)-one (similarity 0.72). However, the aminomethyl group provides a handle for further functionalization, unlike methyl or ethyl substituents in other analogs .
Biological Activity
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom at the 5-position and an aminomethyl group at the 3-position, along with a carbonyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 218.06 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, enhancing binding affinity to target sites. Such interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.
- Receptor Modulation : It may act as a ligand for receptors, potentially modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that pyridine derivatives often exhibit antimicrobial activities. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
The compound has been explored for its potential anticancer effects. In vitro studies have shown that pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological significance of similar compounds:
- Cytotoxicity Studies : A study demonstrated that related pyridine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that structural modifications could lead to improved therapeutic efficacy.
- Mechanistic Insights : Research has shown that the interaction of pyridine derivatives with cellular targets can lead to altered gene expression profiles, particularly in pathways related to cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride | 0.79 | Contains an aminomethyl group at position 4 |
| 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one | 0.76 | Additional methyl and propyl groups on the ring |
| 5-(Aminomethyl)pyridin-2(1H)-one hydrochloride | 0.80 | Aminomethyl substitution at position 5 |
This table illustrates variations in substitution patterns that significantly affect chemical reactivity and biological activity, emphasizing the importance of the bromine substituent in enhancing the compound's unique properties .
Q & A
Q. What are the recommended synthetic routes for 3-(aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves bromination of a pyridinone precursor followed by aminomethylation. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0–5°C) . Aminomethylation may proceed via reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH3CN) in methanol, with pH adjustments (pH 5–6) to favor selective amine attachment . Optimization includes monitoring reaction progress via TLC or HPLC, and yields can be improved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and reaction time (typically 12–24 hours).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : and NMR to confirm substituent positions and hydrogen bonding in the pyridinone ring .
- HPLC : Reverse-phase HPLC (C18 column, ammonium acetate buffer pH 6.5, acetonitrile gradient) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion peak ([M+H] at m/z calculated for CHBrNO·HCl).
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Br within ±0.4% deviation.
Q. What stability considerations are critical for storing this hydrochloride salt?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the aminomethyl group or degradation of the pyridinone ring . Stability assessments via accelerated aging studies (40°C/75% RH for 1 month) are recommended to establish shelf-life.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like excitatory amino acid transporters (EAATs), leveraging homology models based on EAAT2 (PDB: 5M62). Parameters include ligand flexibility and solvation effects. QSAR models trained on analogs (e.g., 3-(aminomethyl)quinolin-2(1H)-one derivatives) can predict potency and selectivity . Validate predictions with in vitro glutamate uptake assays in astrocytes.
Q. What experimental strategies resolve contradictions in reported activity data for brominated pyridinone derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities. Strategies include:
- Reproducibility Testing : Replicate assays in multiple cell lines (e.g., HEK293 vs. primary neurons) .
- Metabolite Profiling : LC-MS/MS to identify degradation products interfering with activity .
- Orthogonal Assays : Compare electrophysiological recordings (e.g., patch-clamp) with radiolabeled substrate uptake (e.g., -glutamate) to confirm target engagement .
Q. What are the challenges in designing selective analogs of this compound for neurological targets?
- Methodological Answer : Key challenges include balancing lipophilicity (logP 1.5–2.5) for blood-brain barrier penetration while avoiding off-target binding to GABA or NMDA receptors. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
